2-(2-methylphenoxy)-1-{4-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one
CAS No.: 2097914-99-1
Cat. No.: VC11823059
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097914-99-1 |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H23N3O3/c1-14-5-3-4-6-17(14)24-13-19(23)22-11-8-16(9-12-22)25-18-7-10-20-15(2)21-18/h3-7,10,16H,8-9,11-13H2,1-2H3 |
| Standard InChI Key | HGKBPZSMTHANDS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Descriptors
The compound is systematically named 2-(2-methylphenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone under IUPAC nomenclature. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 2097914-99-1 |
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C |
| InChI Key | HGKBPZSMTHANDS-UHFFFAOYSA-N |
| PubChem CID | 121162480 |
The structure features a central piperidine ring substituted at the 4-position with a 2-methylpyrimidin-4-yloxy group and at the 1-position with a 2-methylphenoxy acetyl moiety.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict characteristic signals. For instance:
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NMR: The acetyl carbonyl () is expected to resonate near 170 ppm in NMR, while the pyrimidine protons would appear as doublets in the aromatic region (7.5–8.5 ppm) in NMR.
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Mass Spectrometry: The molecular ion peak () should appear at m/z 341.4, with fragmentation patterns dominated by cleavage of the ether and amide bonds.
Synthesis and Manufacturing Approaches
General Synthetic Strategy
The compound is synthesized via multi-step organic reactions, typically involving:
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Piperidine Functionalization: Introduction of the pyrimidinyloxy group at the 4-position of piperidine.
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Acetylation: Coupling of the 2-methylphenoxy acetyl group to the piperidine nitrogen.
A representative protocol involves hydrogenation of a pyridine intermediate to yield the piperidine core, followed by nucleophilic substitution to attach the pyrimidine and phenoxy groups .
Catalytic Hydrogenation
Key steps from analogous syntheses (e.g., tert-butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate) suggest optimal conditions:
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Catalyst: 5–10% Rh/AlO or Pd/C under atmosphere (50–60 psi).
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Solvent: Ethanol or acetic acid.
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenation | , Pd/C, EtOH, 80°C | 98% |
| Acetylation | AcCl, DCM, 0°C to RT | 85% |
These methods, though tailored for related compounds, provide a framework for scaling production .
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound’s logP (calculated) of 2.7 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and dimethyl sulfoxide. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with co-solvents for biological testing.
Thermal Stability
Differential scanning calorimetry (DSC) of similar piperidine derivatives shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions. Hydrolytic stability studies at pH 7.4 reveal <5% degradation over 72 hours, indicating suitability for oral delivery.
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